
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, N,N-dimethyl-2-(N-phenylacetamido)propanamide. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group attached to an ethyl chain, which is further connected to an acetanilide moiety. The compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylcarbamoyl)ethyl)acetanilide typically involves the reaction of acetanilide with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{(CH}_3\text{)}_2\text{NCOCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{(CH}_3\text{)}_2\text{NCO} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetanilide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetanilide derivatives.
Applications De Recherche Scientifique
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1-(Dimethylcarbamoyl)ethyl)acetanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A simpler analog without the dimethylcarbamoyl group.
N-Phenylacetamide: Lacks the dimethylcarbamoyl and ethyl groups.
N,N-Dimethylacetamide: Contains the dimethylcarbamoyl group but lacks the acetanilide moiety.
Uniqueness
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is unique due to its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92032-77-4 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(N-acetylanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(13(17)14(3)4)15(11(2)16)12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clé InChI |
UZGXIFUEGWXJSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)C)N(C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


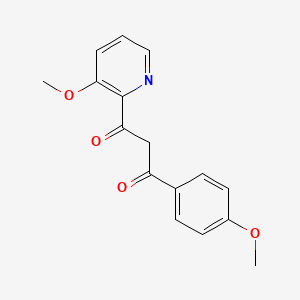
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
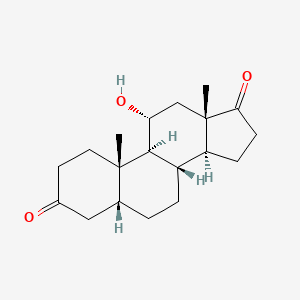

![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
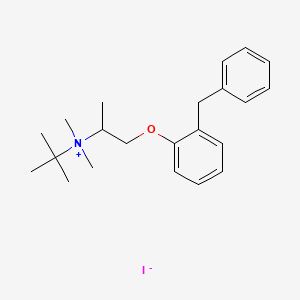
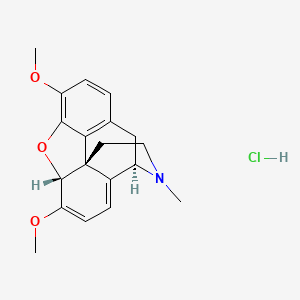

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
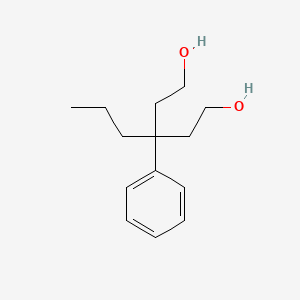
![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)


